molecular formula C26H38O13 B593454 4/'/'-Hydroxyisojasminin CAS No. 135378-09-5

4/'/'-Hydroxyisojasminin

Cat. No.: B593454
CAS No.: 135378-09-5
M. Wt: 558.577
InChI Key: PYDQUAKPMYNFTL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4’‘-Hydroxyisojasminin typically involves extraction from the leaves of Jasminum mesnyi. The leaves are first dried and then subjected to solvent extraction using methanol or aqueous solutions . The extracts are then purified using chromatographic techniques to isolate 4’'-Hydroxyisojasminin.

Industrial Production Methods: large-scale extraction and purification processes would likely involve similar methods to those used in laboratory settings, with additional steps for quality control and standardization .

Chemical Reactions Analysis

Types of Reactions: 4’'-Hydroxyisojasminin can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

4’'-Hydroxyisojasminin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4’'-Hydroxyisojasminin is not fully understood. it is believed to interact with various molecular targets and pathways in biological systems. Studies suggest that it may exert its effects through antioxidant mechanisms, scavenging reactive oxygen species and protecting cells from oxidative damage . Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

    Isojasminin: Another compound derived from Jasminum mesnyi with similar chemical properties.

    Jasminin: A related compound with potential biological activities.

    Hydroxyjasmesoside: Known for its antioxidant properties.

Uniqueness: 4’‘-Hydroxyisojasminin is unique due to its specific chemical structure and the presence of a hydroxyl group at the 4’’ position. This structural feature may contribute to its distinct biological activities and reactivity compared to other similar compounds .

Properties

IUPAC Name

16-ethylidene-6,7-dihydroxy-5,9-dimethyl-17-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,12,18-trioxatricyclo[13.4.0.06,10]nonadec-1(19)-ene-2,13-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O13/c1-4-13-14-6-19(29)35-10-16-11(2)5-18(28)26(16,34)12(3)8-36-23(33)15(14)9-37-24(13)39-25-22(32)21(31)20(30)17(7-27)38-25/h4,9,11-12,14,16-18,20-22,24-25,27-28,30-32,34H,5-8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDQUAKPMYNFTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C2CC(=O)OCC3C(CC(C3(C(COC(=O)C2=COC1OC4C(C(C(C(O4)CO)O)O)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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